molecular formula C13H17ClN2 B010722 Medetomidine hydrochloride CAS No. 106807-72-1

Medetomidine hydrochloride

Cat. No. B010722
Key on ui cas rn: 106807-72-1
M. Wt: 236.74 g/mol
InChI Key: VPNGEIHDPSLNMU-UHFFFAOYSA-N
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Patent
US07902377B2

Procedure details

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride hydrate (89 g), acetone (855 mL) and water (34 mL) were mixed in a 2-liter flask, fitted with a thermometer and a reflux condenser. The reaction mixture was heated to 56-58° C. for 15 minutes, at which point it was filtered. The filtrate was at first cooled to 20-30° C. over 1 to 1.5 hours, and then it was cooled to 0 to −10)° C. for 2.5 to 3.5 hours.
Name
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride hydrate
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
855 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[ClH:2].[CH3:3][C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[CH:11]([C:13]1[NH:17][CH:16]=[N:15][CH:14]=1)[CH3:12].CC(C)=O>O>[ClH:2].[CH3:3][C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[CH:11]([C:13]1[NH:17][CH:16]=[N:15][CH:14]=1)[CH3:12] |f:0.1.2,5.6|

Inputs

Step One
Name
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride hydrate
Quantity
89 g
Type
reactant
Smiles
O.Cl.CC1=C(C=CC=C1C)C(C)C1=CN=CN1
Name
Quantity
855 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
34 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a thermometer and a reflux condenser
FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
at first cooled to 20-30° C. over 1 to 1.5 hours
Duration
1.25 (± 0.25) h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 0 to −10)° C

Outcomes

Product
Details
Reaction Time
3 (± 0.5) h
Name
Type
Smiles
Cl.CC1=C(C=CC=C1C)C(C)C1=CN=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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